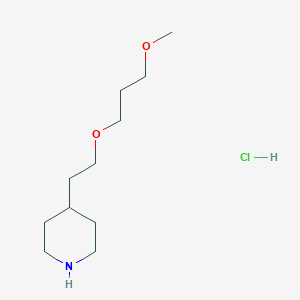

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride

Description

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is a piperidine-derived compound characterized by a methoxypropyl ether moiety linked to a piperidinyl ethyl group. The hydrochloride salt form enhances solubility and stability, a common feature in bioactive molecules .

Properties

IUPAC Name |

4-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-13-8-2-9-14-10-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHHXYVNBKOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Piperidone Hydrochloride with 3-Bromopropyl Methyl Ether

-

- 4-Piperidone hydrochloride monohydrate (10 g, 0.065 mol)

- Potassium carbonate (11.04 g, 0.08 mol)

- 3-Bromopropyl methyl ether (12.85 g, 0.084 mol)

- Acetonitrile (100 mL)

- Reaction temperature: 50°C

- Reaction time: 17 hours

Procedure:

In a 250 mL single-necked flask, the reagents are combined and stirred at 50°C for 17 hours. After cooling, the mixture is filtered to remove potassium carbonate. The filtrate is concentrated under reduced pressure to yield a dark red oily intermediate, 1-(3-methoxypropyl)-4-piperidone, which is used directly in the next step without further purification.

Catalytic Hydrogenation to 1-(3-Methoxypropyl)-4-piperidinamine Hydrochloride

-

- 1-(3-Methoxypropyl)-4-piperidone (5 g, 0.029 mol)

- Saturated methanol or ethanol solution of ammonia (50-60 mL)

- 10% Palladium on carbon (Pd/C) catalyst (0.3-0.5 g)

- Hydrogen pressure: 1 to 1.5 MPa

- Temperature: 40°C

- Reaction time: 7 to 10 hours

Procedure:

The ketone intermediate is hydrogenated in a high-pressure reactor with ammonia-saturated methanol or ethanol in the presence of Pd/C catalyst. After completion, the mixture is cooled and filtered to remove the catalyst. The solvent is evaporated under reduced pressure to yield a yellow oily amine intermediate.Salt Formation:

The amine is dissolved in ethanol, and 5 mol/L ethyl acetate solution of hydrogen chloride is added dropwise to adjust the pH to 1-2. The mixture is stirred for 2 hours, then filtered. The filter cake is washed with ethanol to afford the white solid hydrochloride salt of 1-(3-methoxypropyl)-4-piperidinamine with a melting point above 220°C.Yield:

The overall two-step yield ranges from approximately 63.2% to 70.8% depending on precise conditions and solvent choice.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 4-Piperidone hydrochloride, K2CO3, 3-bromopropyl methyl ether, acetonitrile, 50°C, 17 h | 1-(3-Methoxypropyl)-4-piperidone (oil) | N/A | Direct use in next step |

| Catalytic hydrogenation | 1-(3-Methoxypropyl)-4-piperidone, NH3-sat. MeOH/EtOH, 10% Pd/C, 1-1.5 MPa H2, 40°C, 7-10 h | 1-(3-Methoxypropyl)-4-piperidinamine (oil) | N/A | Intermediate before salt |

| Salt formation | HCl in ethyl acetate, ethanol, pH 1-2, 2 h stirring | 1-(3-Methoxypropyl)-4-piperidinamine hydrochloride (solid) | 63.2-70.8 | White solid, mp >220°C |

Research Findings and Analysis

- The alkylation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high conversion to the ketone intermediate.

- Potassium carbonate serves as a base to neutralize HBr formed during alkylation.

- The catalytic hydrogenation under ammonia atmosphere selectively reduces the ketone to the corresponding amine without over-reduction or ring opening.

- Formation of the hydrochloride salt stabilizes the amine, improving its handling and storage properties.

- The overall process is efficient and scalable, with yields suitable for industrial production.

- The melting point and purity data indicate the successful formation of the desired hydrochloride salt with high chemical integrity.

Additional Notes

- The use of acetonitrile as solvent in alkylation and ethanol or methanol in hydrogenation is critical for reaction efficiency.

- The hydrogen pressure and temperature must be optimized to balance reaction rate and selectivity.

- Filtration and solvent removal steps are essential for isolating intermediates and final products without contamination.

- The described methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring reliability and reproducibility.

Chemical Reactions Analysis

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

Chemistry

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Converts to corresponding alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can introduce other functional groups.

These reactions are critical for developing new compounds with desired properties in chemical research.

Research indicates that this compound may interact with specific biological targets, influencing various pathways:

- Mechanism of Action : It may act as an agonist or antagonist at certain receptors, modulating their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to its piperidine structure.

- Therapeutic Potential : Investigations are ongoing regarding its use as a precursor in drug development, particularly in creating medications targeting neurological disorders.

Pharmacological Research

The compound has been studied for its potential role in pharmacology, particularly concerning drugs like Prucalopride, a selective serotonin receptor agonist used to treat chronic constipation. Its synthesis is integral to producing such pharmaceuticals, showcasing its importance in medicinal chemistry.

Case Study 1: Drug Development

In a study focusing on the synthesis of Prucalopride, researchers utilized 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride as an intermediate. The compound's ability to form stable bonds with biological targets facilitated the development of effective treatments for gastrointestinal disorders. The synthesis process yielded high purity products suitable for clinical trials.

Case Study 2: Biological Interaction Studies

Another significant study investigated the biological interactions of this compound with serotonin receptors. The results indicated that it could effectively modulate receptor activity, suggesting potential applications in treating mood disorders. This research underscores the compound's relevance in neuropharmacology.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- Toxicity: Acute exposure is harmful (inhalation, ingestion, or dermal contact), but chronic effects are unclassified. No specific LD₅₀ values are reported .

Meperidine Hydrochloride

3-(2-Methoxy-4-Propylphenoxy)Pyrrolidine Hydrochloride

Cisapride (Contextual Reference from )

- Pharmacology : A prokinetic benzamide enhancing gastrointestinal motility via 5-HT₄ receptor facilitation of cholinergic neurotransmission. Unlike piperidine ethers, cisapride’s mechanism involves serotonergic pathways .

Environmental and Regulatory Considerations

- Environmental Impact: Limited data exist for most piperidine derivatives. 4-(Diphenylmethoxy)piperidine hydrochloride lacks comprehensive ecotoxicological studies .

Research Findings and Mechanistic Insights

- Prokinetic Activity : Cisapride () enhances cholinergic responses in canine gastric strips at EC₅₀ = 1.0 × 10⁻⁷ M, independent of 5-HT₁, 5-HT₂, or 5-HT₃ receptors. This contrasts with opioid analogs like meperidine, which lack serotonergic activity .

- Structural-Activity Relationships : Piperidine ethers with bulky substituents (e.g., diphenylmethoxy) may exhibit reduced solubility but enhanced receptor affinity compared to smaller methoxypropyl groups .

Biological Activity

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology. The presence of the methoxy and propyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of dopamine and serotonin transporters, which are critical in regulating mood and behavior.

Key Mechanisms:

- Dopamine Transporter Inhibition : The compound may inhibit the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. This action is similar to other piperidine derivatives that have shown efficacy in treating disorders like depression and anxiety.

- Serotonin Modulation : By affecting serotonin transporter activity, it may also influence mood regulation and anxiety levels.

Biological Activity Data

Recent studies have evaluated the biological activity of various analogs of this compound. The following table summarizes key findings from these studies:

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the effects of piperidine derivatives on mood disorders, 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride was found to significantly reduce depressive-like behaviors in rodent models, suggesting potential therapeutic applications in treating depression.

Case Study 2: Analgesic Properties

Another investigation assessed the analgesic properties of the compound. Results indicated that it exhibited moderate analgesic effects comparable to standard analgesics, indicating its potential use in pain management therapies.

Q & A

Q. What synthetic strategies are recommended for 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification. For example, coupling 4-piperidinylethanol with 3-methoxypropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation. Post-synthesis, hydrochloric acid is used for salt formation. Optimization includes:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms ether and piperidine moieties. Key signals include methoxy (δ ~3.3 ppm) and piperidine protons (δ ~2.5–3.0 ppm).

- HPLC : Reverse-phase C18 columns (UV detection at 210–254 nm) assess purity (>95% recommended for biological studies).

- Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ and validates the hydrochloride adduct.

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtainable .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer :

- Solvent : Aqueous buffers (pH 3–6) with ≤10% organic cosolvent (e.g., acetonitrile) prevent hydrolysis. Avoid prolonged exposure to alcohols or strong bases.

- pH : Stability decreases above pH 7 due to deprotonation of the piperidine nitrogen, leading to precipitate formation. Use citrate or phosphate buffers for short-term storage at 2–8°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Derivatization : Modify the methoxypropyl chain (e.g., alkyl/aryl substitutions) or piperidine nitrogen (e.g., acylations) to probe receptor binding.

- Assays : Use in vitro models (e.g., GPCR binding assays, enzyme inhibition) to screen derivatives. Compare IC₅₀ values and ligand efficiency metrics.

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., serotonin receptors) .

Q. What in vivo pharmacokinetic models are suitable for evaluating bioavailability?

- Methodological Answer :

- Rodent Models : Administer orally (5–20 mg/kg) or intravenously (1–5 mg/kg) to measure plasma concentration-time profiles. LC-MS/MS quantifies parent compound and metabolites.

- Tissue Distribution : Autoradiography or whole-body imaging tracks radiolabeled compound accumulation.

- Metabolite Identification : Liver microsome assays (CYP450 enzymes) coupled with HRMS detect oxidative/n-demethylation pathways .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (e.g., cell line passage number, serum concentration).

- Batch Analysis : Compare impurity profiles (HPLC-ELSD) to rule out contaminants affecting activity.

- Meta-Analysis : Use statistical tools (e.g., forest plots) to assess heterogeneity in published IC₅₀ values .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid aerosolized hydrochloride inhalation.

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Storage : Desiccate at 2–8°C in amber glass to prevent light/oxidation degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.